3-Bromo-5,7-dimethoxyquinoline
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Overview
Description
3-Bromo-5,7-dimethoxyquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a bromine atom at the third position and two methoxy groups at the fifth and seventh positions on the quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,7-dimethoxyquinoline typically involves the bromination of 5,7-dimethoxyquinoline. One common method includes the following steps:
Starting Material: 5,7-dimethoxyquinoline.
Bromination: The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination at the third position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to handle the bromination reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5,7-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3-amino-5,7-dimethoxyquinoline or 3-thio-5,7-dimethoxyquinoline.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
3-Bromo-5,7-dimethoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential biological activities and interactions with biological targets.
Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-dimethoxyquinoline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate specific molecular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
5,7-Dimethoxyquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromoquinoline: Lacks the methoxy groups, which can affect its biological activity and solubility.
3-Bromo-6,8-dimethoxyquinoline: Similar structure but with methoxy groups at different positions, leading to different reactivity and biological properties.
Uniqueness: 3-Bromo-5,7-dimethoxyquinoline is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and medicinal applications.
Properties
IUPAC Name |
3-bromo-5,7-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-14-8-4-10-9(11(5-8)15-2)3-7(12)6-13-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWGQZUXGPUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)Br)C(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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